Einecs 249-902-8
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Overview
Description
Einecs 249-902-8, also known as diisononyl phthalate, is a widely used plasticizer. It is primarily used to make plastics more flexible and durable. This compound is part of the phthalate family, which are esters of phthalic acid. Diisononyl phthalate is commonly used in the production of polyvinyl chloride (PVC) products, including cables, flooring, and roofing materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of diisononyl phthalate involves continuous processes where phthalic anhydride and isononanol are fed into a reactor. The reaction is catalyzed by an acid, and the resulting diisononyl phthalate is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Diisononyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs when the ester bonds are broken down by water, resulting in the formation of phthalic acid and isononanol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide), elevated temperatures.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts (e.g., sulfuric acid, sodium methoxide), moderate temperatures.
Major Products Formed
Hydrolysis: Phthalic acid and isononanol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Scientific Research Applications
Diisononyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its impact on human health, including its potential role in reproductive toxicity.
Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.
Mechanism of Action
Diisononyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. In biological systems, diisononyl phthalate can mimic or interfere with the action of hormones, particularly estrogen, by binding to hormone receptors and altering normal hormonal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Uniqueness
Diisononyl phthalate is unique due to its specific molecular structure, which provides a balance of flexibility and durability in PVC products. Compared to other phthalates, it has a lower volatility and better resistance to leaching, making it suitable for applications where long-term stability is required .
Properties
CAS No. |
62118-43-8 |
---|---|
Molecular Formula |
C12H25NO7 |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid |
InChI |
InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10) |
InChI Key |
VGNUTRRATQMMHI-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO |
Related CAS |
62118-43-8 85030-02-0 |
Origin of Product |
United States |
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